H-Tyr-AMC

概要

説明

L-Tyrosine 7-amido-4-methylcoumarin is used as an AMC fluorogenic substrate . It is used in various aminopeptidase assays .

Molecular Structure Analysis

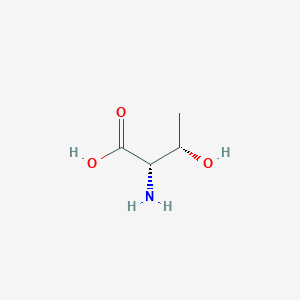

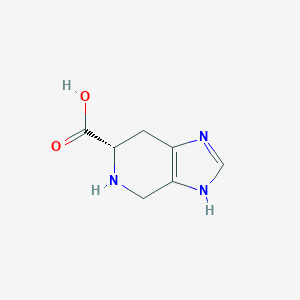

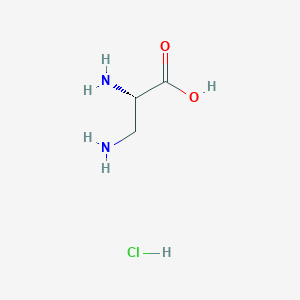

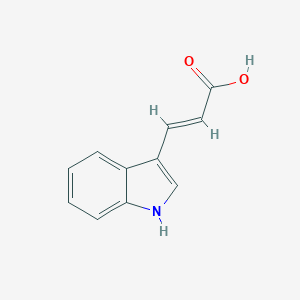

The molecular formula of L-Tyrosine 7-amido-4-methylcoumarin is C19H18N2O4 . Its molecular weight is 338.36 . The SMILES string representation isCC1=CC(=O)Oc2cc(NC(=O)C@@HCc3ccc(O)cc3)ccc12 . Chemical Reactions Analysis

L-Tyrosine 7-amido-4-methylcoumarin is used as a substrate in various aminopeptidase assays . After protease hydrolysis, it releases a strongly fluorescent AMC group, which can be easily detected .Physical And Chemical Properties Analysis

L-Tyrosine 7-amido-4-methylcoumarin is a powder that is soluble in 80% acetic acid at a concentration of 50 mg/mL, producing a clear to slightly hazy, faintly yellow solution . It should be stored at -20°C .科学的研究の応用

タンパク質およびペプチドの修飾

H-Tyr-AMC: は、チロシン残基におけるタンパク質およびペプチドの選択的修飾において重要な役割を果たします。 このプロセスは、チロシンが酵素の活性部位に頻繁に見られること、およびタンパク質-リガンド相互作用に関与していることから、タンパク質の機能と相互作用を理解するために不可欠です . 修飾には、アルツハイマー病や癌などのヒト疾患の研究において重要な、グリコシル化、ニトロ化、酸化、リン酸化などのプロセスが含まれます .

創薬の最適化

この化合物はチロシン残基を選択的に修飾する能力を持つため、創薬の最適化において貴重なツールとなります。 ペプチドやタンパク質の特性を変化させることで、研究者は治療薬の有効性、特異性、安定性を向上させることができます .

標的型薬物送達

This compound: は、標的型薬物送達システムに不可欠な、特異的な結合親和性を有するペプチドやタンパク質を作成するために使用できます。 これらのシステムは、副作用を最小限に抑え、治療成績を向上させるために、薬剤を作用部位に直接送達することを目指しています .

バイオマテリアルの開発

This compound: の選択的修飾能力は、バイオマテリアルの開発にも及んでいます。 これは、組織工学および再生医療における使用のための特定の特性を持つ材料を作成するために使用できます .

プロテオミクス

プロテオミクスでは、This compoundは、タンパク質の選択的切断と分析に使用されます。 これは、タンパク質の同定と定量、ならびにその構造と機能の研究に役立ちます .

組織工学

This compound: は、組織工学用途に不可欠な、幅広い生物物理的特性を有するハイドロゲルの製造に貢献しています。 これらのハイドロゲルは、細胞の成長をサポートし、ヒト間葉系幹細胞と適合性があり、組織再生のためのマトリックスを提供します .

Safety and Hazards

作用機序

Target of Action

The primary target of H-Tyr-AMC is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a critical role in maintaining cellular homeostasis by controlling the degradation of key proteins involved in cell cycle regulation .

Mode of Action

This compound acts as a fluorogenic substrate for various aminopeptidases . Upon hydrolysis by these enzymes, this compound releases a strongly fluorescent group, 7-amido-4-methylcoumarin (AMC), which can be easily detected . This property makes this compound a useful tool for studying the activity of aminopeptidases and the proteasome .

Biochemical Pathways

The interaction of this compound with the proteasome affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells . By inhibiting the proteasome, this compound can alter the degradation of proteins, affecting various cellular processes, including cell cycle progression .

Pharmacokinetics

The compound is soluble in 80% acetic acid , suggesting it may have good bioavailability.

Result of Action

The inhibition of the proteasome by this compound can lead to the accumulation of proteins that are normally degraded. This can result in altered cellular expression of key cell cycle regulatory proteins . For example, the study by Tadlock et al. found that growth inhibition by TGF-β decreases a specific proteasomal activity, resulting in increased expression of the cyclin-dependent kinase inhibitor p27KIP1 .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. The compound is stable at -20°C , and its solubility can be affected by the acidity of the environment . .

生化学分析

Biochemical Properties

H-Tyr-AMC interacts with various enzymes, proteins, and other biomolecules. For instance, it is reversibly bound to Sephadex G-100 and is hydrolyzed by protease enzymes in an acidic environment . This interaction results in the generation of an AMC chromatographic peak, which is crucial for studying the activity of these enzymes .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in enzymatic reactions. For example, in the presence of transforming growth factor, this compound selectively decreases the hydrolysis of the proteasomal substrate Cbz-Leu-Leu-Leu-7-amido-4-methylcoumarin (z-LLL-AMC) in a concentration-dependent manner . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is involved in the inhibition of proteasomal activity via an HSP90-independent mechanism that may involve oxidative inactivation or modulation of proteasomal subunit composition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, it is known to be hydrolyzed by protease enzymes in an acidic environment, generating an AMC chromatographic peak . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it is a part of the tyrosine metabolism pathway, serving as a starting point for the production of a variety of structurally diverse natural compounds in plants .

Transport and Distribution

It is known to be reversibly bound to Sephadex G-100 , suggesting that it may interact with transporters or binding proteins.

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGJYQDVMUOJLU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428633 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94099-57-7 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。